N'-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-4-carboximidamide
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Overview
Description
N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-4-carboximidamide is a complex organic compound characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 3,4-dimethylphenyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-4-carboximidamide typically involves the reaction of 3,4-dimethylbenzoic acid with pyridine-4-carboximidamide in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl-oxy linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the pyridine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide: Similar structure but with methoxy groups instead of methyl groups.
N-(3,4-dimethylphenyl)cyclohexanecarboxamide: Contains a cyclohexane ring instead of a pyridine ring.
Uniqueness
N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-4-carboximidamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a carboximidamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-3-4-13(9-11(10)2)15(19)20-18-14(16)12-5-7-17-8-6-12/h3-9H,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUHZTTWGBMCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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